Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate
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Overview
Description
Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate is a chemical compound with the molecular formula C15H18O3S and a molecular weight of 278.37 g/mol . This compound is characterized by the presence of a cyclobutanecarboxylate core, an acetylthio group, and a benzyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate involves several steps. One common synthetic route includes the reaction of cyclobutanecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent to form the benzyl ester. Subsequently, the ester undergoes a reaction with acetylthioacetic acid under specific conditions to introduce the acetylthio group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Scientific Research Applications
Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The acetylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate can be compared with similar compounds such as:
Benzyl 3-((methylthio)methyl)cyclobutanecarboxylate: This compound has a methylthio group instead of an acetylthio group, which may result in different reactivity and biological activity.
Benzyl 3-((acetylthio)methyl)cyclopentanecarboxylate: This compound has a cyclopentanecarboxylate core instead of a cyclobutanecarboxylate core, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C15H18O3S |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
benzyl 3-(acetylsulfanylmethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H18O3S/c1-11(16)19-10-13-7-14(8-13)15(17)18-9-12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3 |
InChI Key |
QPZOQWHBNZDUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1CC(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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